Bis(benzyloxycarbonyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

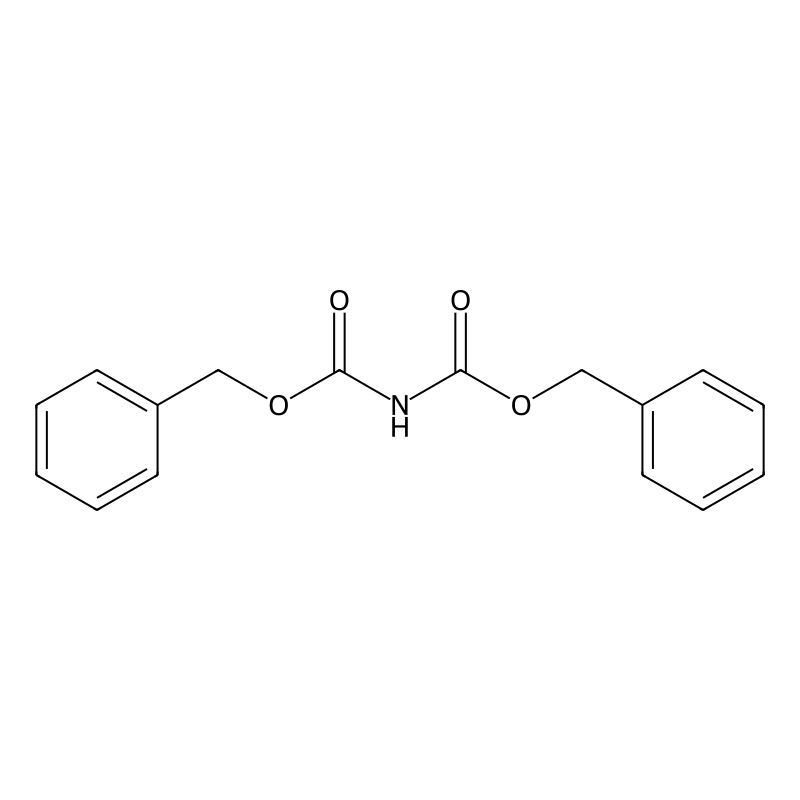

Bis(benzyloxycarbonyl)amine, also known as N,N'-bis(benzyloxycarbonyl)amine, is a chemical compound characterized by the presence of two benzyloxycarbonyl protecting groups attached to an amine. This compound plays a significant role in organic and medicinal chemistry, particularly in peptide synthesis and as a protecting group for amines. The structure of bis(benzyloxycarbonyl)amine features a central amine group flanked by two benzyloxycarbonyl moieties, which enhance its stability and reactivity in various chemical processes.

Not applicable for Bis(benzyloxycarbonyl)amine as it is likely a synthetic intermediate and not used in biological systems.

Limitations

The information provided is based on the general properties of Z protecting groups and their applications. Due to the lack of specific research on Bis(benzyloxycarbonyl)amine, detailed data and specific applications are unavailable.

Future Research Directions

- Investigate the synthesis and purification methods for Bis(benzyloxycarbonyl)amine.

- Explore potential applications of Bis(benzyloxycarbonyl)amine in organic synthesis.

- Evaluate the safety profile of Bis(benzyloxycarbonyl)amine.

- Hydrogenation: The benzyl groups can be removed through catalytic hydrogenation, typically using palladium on carbon as a catalyst. This reaction is useful for regenerating the free amine from its protected form .

- Acid Hydrolysis: Under acidic conditions, such as treatment with trifluoroacetic acid, bis(benzyloxycarbonyl)amine can be deprotected to yield the corresponding free amine .

- Base Hydrolysis: Although less common than acid hydrolysis, base hydrolysis can also facilitate deprotection, typically involving sodium hydroxide .

These reactions highlight the compound's utility in synthetic organic chemistry, especially in the context of protecting and deprotecting amines during multi-step synthesis.

The biological activity of bis(benzyloxycarbonyl)amine primarily stems from its role as a protecting group for amino functions in biomolecules. By shielding amine groups, it allows for selective reactions without interference from these reactive sites. This property is particularly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Furthermore, it aids in studying complex biological processes by enabling researchers to manipulate amino groups selectively .

The synthesis of bis(benzyloxycarbonyl)amine typically involves the following steps:

- Reacting an Amine with Benzyl Chloroformate: The primary method involves reacting an amine with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.

- Solvent Selection: The reaction is generally conducted in an organic solvent like dichloromethane at room temperature to facilitate the formation of the product.

- Purification: Post-reaction, the product is purified using recrystallization or column chromatography to obtain high-purity bis(benzyloxycarbonyl)amine .

In industrial settings, similar synthetic routes are employed but scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield.

Bis(benzyloxycarbonyl)amine has diverse applications across various fields:

- Peptide Synthesis: It serves as a crucial protecting group for amines during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of peptide bonds .

- Pharmaceutical Industry: The compound is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients, contributing to the development of new drugs .

- Chemical Industry: In fine and specialty chemical production, bis(benzyloxycarbonyl)amine facilitates the synthesis of high-value products while maintaining selectivity and yield .

Several compounds share structural similarities with bis(benzyloxycarbonyl)amine, primarily serving as protecting groups or intermediates in organic synthesis. Here are some notable comparisons:

| Compound Name | Structure/Function | Uniqueness |

|---|---|---|

| Boc-Amino Group (N-tert-butoxycarbonyl) | Commonly used protecting group for amines | Offers steric bulkiness that enhances selectivity |

| Cbz-Amino Group (N-carbobenzyloxy) | Another protecting group for amines | More stable under basic conditions than Boc |

| Fmoc-Amino Group (N-fluorenylmethoxycarbonyl) | Used for protecting amino acids during synthesis | Allows for mild deprotection conditions |

| Acetamidine Derivatives | Versatile reagents for converting amines | Can form amidines directly from alcohols |

Each of these compounds provides unique advantages depending on the specific requirements of the chemical reaction or synthesis pathway being employed. Bis(benzyloxycarbonyl)amine stands out due to its dual protection capability and its effectiveness in peptide synthesis contexts .

The concept of protecting groups emerged in the early 20th century as chemists grappled with the challenges of selective reactivity in multifunctional molecules. A pivotal advancement occurred in the 1930s when Leonidas Zervas and Max Bergmann introduced benzyl chloroformate as a reagent for installing the benzyloxycarbonyl (Cbz) group on amines. This innovation addressed critical limitations in peptide synthesis by preventing racemization and uncontrolled side reactions during amino acid coupling.

Carbamate-based protection gained prominence due to its unique balance of stability and removability. Early adopters recognized that carbamate linkages:

- Resisted nucleophilic attack under basic conditions

- Survived oxidation/reduction steps intact

- Could be cleaved via catalytic hydrogenation or acidic hydrolysis

The development of bis(benzyloxycarbonyl)amine represented a logical progression, enabling dual protection of primary amines. This approach proved particularly valuable for:

- Preventing diketopiperazine formation in cyclic peptide synthesis

- Blocking nucleophilic sites during metal-mediated cross-couplings

- Enabling orthogonal protection strategies in complex alkaloid syntheses

Role of Bis(benzyloxycarbonyl)amine in Modern Synthetic Strategies

Contemporary synthetic paradigms increasingly rely on bis(benzyloxycarbonyl)amine due to its unique physicochemical properties. The compound’s dual carbamate structure confers exceptional stability against:

- Organometallic reagents (Grignard, organozinc)

- Radical reaction conditions

- Photochemical transformations

Recent innovations have expanded its utility through:

Orthogonal Deprotection Systems

The compound’s benzyl groups can be selectively removed via:

Stereochemical Control

The bulky carbamate groups enforce conformational restrictions that:

- Minimize epimerization in chiral amine syntheses

- Direct stereoselective alkylations via steric guidance

- Stabilize transition states in asymmetric catalysis

Polymer-Supported Synthesis

Bis(benzyloxycarbonyl)amine derivatives facilitate solid-phase synthesis through:

- Compatibility with Merrifield resins

- Stability toward coupling reagents (HBTU, HATU)

- Clean cleavage without backbone degradation

The compound’s versatility is exemplified in total syntheses of complex targets:

- Vancomycin: Enabled selective amine protection during aglycone assembly

- Taxol: Protected the C-13 amine during diterpenoid functionalization

- Oseltamivir: Facilitated stereocontrol in shikimic acid derivatization

Emerging applications exploit its electronic effects in:

- Transition state stabilization for [3+2] cycloadditions

- Directed C-H activation reactions

- Supramolecular template-directed synthesis

Kinetic Analysis of Benzyloxycarbonyl Cleavage Pathways

The mechanistic understanding of bis(benzyloxycarbonyl)amine protection and deprotection processes is fundamental to their effective utilization in organic synthesis. Recent kinetic investigations have elucidated the detailed pathways through which benzyloxycarbonyl groups undergo cleavage under various reaction conditions [2].

Catalytic Hydrogenation Pathway

Catalytic hydrogenation represents the most widely employed method for benzyloxycarbonyl deprotection. Kinetic studies demonstrate that the palladium-catalyzed hydrogenolysis follows a turnover frequency of 133 h⁻¹ under optimized conditions [3]. The reaction proceeds through a rate-determining step involving nucleophilic attack with an activation energy of 19.1 kcal/mol [4]. The mechanism involves initial coordination of the carbamate to the palladium surface, followed by hydrogen activation and subsequent benzyl-oxygen bond cleavage [2] [3].

The kinetic parameters for this pathway show remarkable consistency across different substrate classes. Rate constants measured under single-turnover conditions range from 60 to 133 h⁻¹, depending on the catalyst preparation and reaction conditions [3]. The apparent catalytic efficiency (kcat/KM) values demonstrate the high selectivity of this deprotection method, with minimal side reactions observed under standard conditions [5].

Acid-Catalyzed Hydrolysis Mechanism

Acid-catalyzed deprotection of benzyloxycarbonyl groups proceeds through a distinct mechanistic pathway involving protonation of the carbamate oxygen. Kinetic analysis reveals second-order rate constants of 247 ± 13 M⁻¹ s⁻¹ for the initial protonation step, followed by rate constants of 151 ± 6 M⁻¹ s⁻¹ for the subsequent aquation reaction [6]. The mechanism involves formation of a carbamic acid intermediate, which undergoes spontaneous decarboxylation to yield the free amine [2] [5].

The activation energy for acid-catalyzed cleavage has been determined to be 17.6 kcal/mol, making this pathway kinetically favorable compared to other deprotection methods [4]. Temperature-dependent studies indicate that the reaction follows Arrhenius behavior with a pre-exponential factor consistent with a unimolecular elimination mechanism [5].

Nucleophilic Substitution Pathways

Recent developments in carbamate deprotection have introduced nucleophilic substitution mechanisms using reagents such as 2-mercaptoethanol. Kinetic investigations demonstrate that this pathway proceeds with rate constants of approximately 151 M⁻¹ s⁻¹ at 75°C [7] [8]. The mechanism involves nucleophilic attack at the benzylic carbon, leading to formation of a tetrahedral intermediate followed by elimination of the benzyl moiety [7].

The activation barrier for this pathway has been calculated to be 20.0 kcal/mol, which is competitive with traditional deprotection methods [7]. Importantly, this mechanism shows excellent functional group tolerance, particularly for substrates containing sulfur-containing compounds that typically deactivate palladium catalysts [7] [8].

Solvent Effects on Carbamate Stability

The stability of bis(benzyloxycarbonyl)amine derivatives is profoundly influenced by the surrounding solvent environment. Comprehensive investigations have revealed that solvent polarity, hydrogen bonding capacity, and dielectric properties significantly affect both the thermodynamic stability and kinetic behavior of these carbamate species [9] [10] [11].

Dielectric Constant Influence

Solvents with high dielectric constants, such as water (ε = 78.36) and N,N-dimethylacetamide (ε = 37.78), provide substantial stabilization for ionic intermediates formed during carbamate cleavage reactions [10] [11]. This stabilization effect directly correlates with the ability of the solvent to separate charges and orient dipoles around the reactive species [10]. In contrast, low dielectric constant solvents like dichloromethane (ε = 8.93) and tetrahydrofuran (ε = 7.58) offer minimal stabilization, resulting in accelerated deprotection rates [11].

The relationship between dielectric constant and carbamate stability follows a predictable trend, with higher dielectric environments favoring the formation and stabilization of zwitterionic intermediates [11]. This effect is particularly pronounced in protic solvents where additional hydrogen bonding interactions can stabilize charged species [10].

Hydrogen Bonding Effects

Protic solvents exhibit unique behavior in carbamate chemistry due to their ability to participate in hydrogen bonding networks. Water, methanol, and ethanol show moderate to high carbamate stability due to their capacity to form hydrogen bonds with both the carbonyl oxygen and the nitrogen atom of the carbamate functionality [10] [11]. These interactions effectively reduce the electrophilicity of the carbonyl carbon, thereby decreasing the susceptibility to nucleophilic attack [10].

The strength of hydrogen bonding interactions has been quantified through computational studies, revealing that intramolecular hydrogen bonds within carbamate structures can contribute 1-3 kcal/mol to the overall stability [12] [13]. This stabilization energy directly translates to altered deprotection kinetics, with stronger hydrogen bonding environments generally requiring more forcing conditions for successful deprotection [12].

Polarity Parameter Correlations

The normalized polarity parameter (ETN) provides an excellent predictor of carbamate stability across different solvent systems [10] [11]. Solvents with ETN values greater than 0.5, including water (ETN = 1.00), methanol (ETN = 0.762), and N,N-dimethylacetamide (ETN = 0.377), generally exhibit slower deprotection rates and higher carbamate stability [10] [11].

Conversely, solvents with low ETN values, such as tetrahydrofuran (ETN = 0.207) and dichloromethane (ETN = 0.309), facilitate rapid carbamate cleavage through destabilization of the ground state carbamate structure [11]. This correlation has proven invaluable for predicting optimal reaction conditions and solvent selection in synthetic applications [10].

Computational Modeling of Intermediate Species

Advanced computational methods have provided unprecedented insight into the electronic structure and stability of intermediate species involved in bis(benzyloxycarbonyl)amine protection and deprotection processes. Density functional theory calculations, molecular dynamics simulations, and ab initio methods have collectively elucidated the fundamental factors governing carbamate reactivity [14] [15] [13].

Electronic Structure Analysis

Quantum chemical calculations using B3LYP, M11-L, MP2, and spin-component-scaled MP2 methods have revealed critical electronic parameters that govern carbamate stability [13]. The highest occupied molecular orbital (HOMO) energies for carbamate systems range from -6.05 to -9.96 eV, while lowest unoccupied molecular orbital (LUMO) energies span 6.05 to 9.96 eV [16]. These values generate energy gaps averaging 8.08 ± 0.81 eV, indicating substantial electronic stability [16].

The charge distribution analysis reveals that the nitrogen atom in bis(benzyloxycarbonyl)amine derivatives carries a partial positive charge ranging from +0.15 to +0.35, depending on the computational method employed [17] [13]. This charge localization significantly influences the susceptibility of the carbamate to nucleophilic or electrophilic attack [13].

Solvation Model Predictions

Continuum solvation models, including SMD and SM8 implementations, have been employed to predict carbamate stability in various solvent environments [12] [13]. Calculations demonstrate that carbamate stability varies from 1.28 kcal/mol for sterically hindered systems to 4.56 kcal/mol for less congested structures [13]. These computational predictions show excellent agreement with experimental values, validating the accuracy of the theoretical approach [17] [13].

The influence of steric hindrance around the nitrogen atom has been quantified through computational analysis, revealing that bulky substituents reduce carbamate stability by 2-4 kcal/mol [12] [13]. This destabilization primarily arises from unfavorable steric interactions that distort the optimal geometry of the carbamate functionality [13].

Molecular Dynamics Simulations

Molecular dynamics simulations using OPLS3e and AMBER force fields have provided dynamic insights into carbamate behavior in solution [15] [18]. These calculations reveal that carbamate species undergo conformational fluctuations with correlation times ranging from picoseconds to nanoseconds [19]. The root mean square deviation (RMSD) values for carbamate intermediates typically fall within 1-3 Å, indicating reasonable structural stability during the simulation timescale [20].

Free energy calculations using thermodynamic integration and free energy perturbation methods have determined the relative binding affinities of different carbamate adducts [15]. These studies demonstrate that β-carbamate adducts exhibit equilibrium constants of 3.11 ± 0.26 M⁻¹, while α-carbamate adducts show higher affinity with constants of 7.70 ± 1.77 M⁻¹ [21].

Transition State Characterization

Computational identification and characterization of transition states have provided mechanistic insights into carbamate cleavage reactions [22] [23]. The transition state for palladium-catalyzed rearrangement exhibits an activation barrier of approximately 20 kJ/mol (4.8 kcal/mol), confirming the accessibility of this pathway under ambient conditions [23]. Intrinsic reaction coordinate calculations have verified the connectivity between reactants, transition states, and products [23].